molecular formula C15H10ClN3O4 B3406500 (2Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 327075-44-5

(2Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B3406500
CAS No.: 327075-44-5
M. Wt: 331.71 g/mol
InChI Key: JSXZOLZIRGKCOV-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of α,β-unsaturated cyanoenamides, characterized by a propenamide backbone with a cyano group at the α-position and a substituted aryl/furan moiety at the β-position. The (2Z)-configuration denotes the stereochemistry of the double bond, which influences molecular geometry and intermolecular interactions. Key structural features include:

  • 5-Methylfuran-2-yl group: Introduces a heterocyclic, moderately lipophilic component.
  • Cyano group: Enhances polarity and may participate in hydrogen bonding or dipole interactions.

Properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c1-9-2-4-12(23-9)6-10(8-17)15(20)18-13-5-3-11(16)7-14(13)19(21)22/h2-7H,1H3,(H,18,20)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXZOLZIRGKCOV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs from Screening Libraries ()

The following compounds share the cyanoenamide scaffold but differ in substituents:

Compound ID Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
3772-8439 2-Cyano-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide C₁₅H₁₁N₃O₄ 297.27 4-Nitrophenyl, 5-methylfuran
3772-8934 N-(2-Chlorophenyl)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide C₂₀H₁₃ClN₂O₂ 348.79 2-Chlorophenyl, 5-phenylfuran
Target Compound (2Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide C₁₅H₁₁ClN₃O₄ ~332.72 (calculated) 4-Chloro-2-nitrophenyl, 5-methylfuran

Key Observations :

  • Substituent Effects: The 4-chloro-2-nitrophenyl group in the target compound introduces steric bulk and stronger electron-withdrawing effects compared to the 4-nitrophenyl group in 3772-8437. This may reduce solubility in polar solvents but enhance electrophilic reactivity .
  • Synthetic Accessibility :
    • Analogs with electron-donating groups (e.g., methoxy in ’s 5b) exhibit higher yields (90%) compared to nitro-substituted derivatives (e.g., 63% for 5c in ), suggesting that the target compound’s synthesis may require optimized conditions to mitigate deactivating effects of the nitro group .

Comparison with Thioxothiazolidinone Derivatives ()

Compounds such as 2i–2l feature a thioxothiazolidinone core instead of the cyanoenamide backbone:

Compound Structure Melting Point (°C) Key Features
2i 6-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}hexanoic acid >220 Chloro-nitropropenylidene, hexanoic acid
Target This compound Not reported Cyanoenamide, methylfuran

Key Observations :

  • Thermal Stability : The high melting point of 2i (>220°C) suggests strong crystal packing, likely due to hydrogen bonding from the carboxylic acid group. The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity .
  • Biological Relevance: Thioxothiazolidinones (e.g., 2i–2l) are associated with anticancer activity, implying that the cyanoenamide scaffold in the target compound could also be explored for similar applications .

Electronic and Steric Effects

  • Nitro vs. Chloro Substituents: The ortho-nitro group in the target compound may induce steric hindrance and resonance effects, altering binding modes compared to para-nitro analogs (e.g., 3772-8439) .

Crystallographic Insights (–7)

Key findings include:

  • SHELXL Refinement : Enables precise determination of bond lengths and angles, critical for confirming the (2Z)-configuration .
  • Crystal Packing : Methylfuran and nitrophenyl groups likely contribute to π-π stacking and van der Waals interactions, influencing solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.